molecular formula C9H7NO2 B2865968 2-(3-Formylphenoxy)acetonitrile CAS No. 125418-90-8

2-(3-Formylphenoxy)acetonitrile

Cat. No. B2865968
CAS RN: 125418-90-8
M. Wt: 161.16
InChI Key: HCIZCBYCDRJBSZ-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxy)acetonitrile is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .


Molecular Structure Analysis

The molecular structure of 2-(3-Formylphenoxy)acetonitrile consists of a nitrile group (-CN), an ether group (-O-), and a formyl group (-CHO) attached to a phenyl ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.


Physical And Chemical Properties Analysis

2-(3-Formylphenoxy)acetonitrile is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Organic Synthesis

2-(3-Formylphenoxy)acetonitrile: is utilized as an intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as condensation to form Schiff bases or reduction to form alcohols. This versatility makes it valuable for synthesizing complex organic molecules .

Drug Discovery

In the realm of drug discovery, 2-(3-Formylphenoxy)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. These compounds, such as 1,2,3-triazoles, have broad applications in medicinal chemistry, including the development of new pharmaceuticals .

Polymer Chemistry

This compound finds its application in polymer chemistry as a monomer or a comonomer. It can be polymerized or copolymerized to create polymers with specific properties, such as enhanced strength or thermal stability .

Supramolecular Chemistry

2-(3-Formylphenoxy)acetonitrile: can be used to synthesize building blocks for supramolecular structures. These structures have potential applications in creating molecular machines, sensors, and materials with novel properties .

Bioconjugation

The compound’s reactive formyl group allows for bioconjugation with biomolecules, making it useful in the development of targeted drug delivery systems and in the conjugation of drugs to antibodies or other targeting molecules .

Fluorescent Imaging

Derivatives of 2-(3-Formylphenoxy)acetonitrile can be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, which is crucial for diagnostics and research in cell biology .

Materials Science

In materials science, 2-(3-Formylphenoxy)acetonitrile is used to synthesize materials with specific electronic or optical properties. It can be incorporated into the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .

Safety and Hazards

The safety data sheet for 2-(3-Formylphenoxy)acetonitrile indicates that it may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection and washing thoroughly after handling .

properties

IUPAC Name

2-(3-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIZCBYCDRJBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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